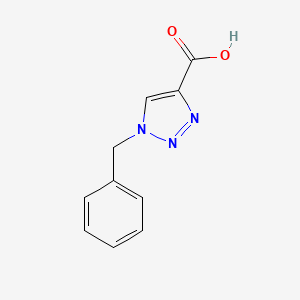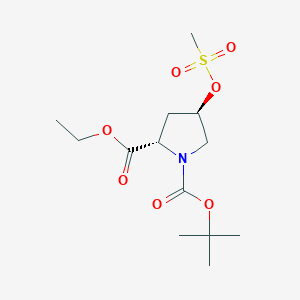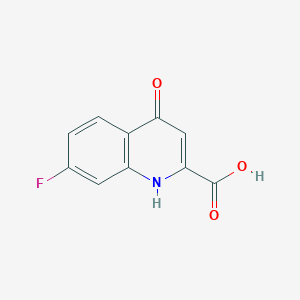
5-氟-2,3-二氢-1H-异吲哚
描述
5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
抗病毒活性
包括 5-氟-2,3-二氢-1H-异吲哚在内的吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,吲哚的 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物已制备并在体外针对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒的抗病毒活性进行了研究 . 这些化合物对柯萨奇 B4 病毒表现出有效的抗病毒活性,IC50 值范围为 0.4 至 2.1 μg/mL .
抗炎活性
已发现吲哚衍生物具有抗炎特性 . 吲哚核是许多合成药物分子中的关键成分,它们以高亲和力与多种受体结合,使其在开发具有抗炎作用的新衍生物方面非常有用 .
抗癌活性
吲哚衍生物在抗癌研究中已显示出潜力 . 吲哚骨架存在于许多重要的合成药物分子中,这些分子在癌症治疗中已显示出宝贵的治疗可能性 .
抗 HIV 活性
据报道,吲哚衍生物具有抗 HIV 活性 . 例如,合成了嘧啶衍生的吲哚核糖核苷,并测试了其在体外的抗增殖和抗病毒活性 .
抗氧化活性
已发现包括 5-氟-2,3-二氢-1H-异吲哚在内的吲哚衍生物具有抗氧化特性 . 这些化合物可以帮助中和体内有害的自由基 .
抗菌活性
吲哚衍生物已显示出抗菌活性 . 已发现它们对多种细菌和真菌菌株有效 .
抗糖尿病活性
合成了 5-氟-2-氧代吲哚衍生物,这是一系列与 5-氟-2,3-二氢-1H-异吲哚相关的化合物,并研究了它们的 α-葡萄糖苷酶抑制活性 . 大多数这些化合物对 α-葡萄糖苷酶表现出潜在的抑制作用,α-葡萄糖苷酶是一种在碳水化合物消化和血糖调节中起关键作用的酶 .
抗疟疾活性
作用机制
Target of Action
It is known that indole derivatives, which include 5-fluoroisoindoline, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that indole derivatives, including 5-fluoroisoindoline, have been found to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting the replication of certain viruses .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
5-Fluoro-2,3-dihydro-1H-isoindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The fluorine atom in 5-Fluoro-2,3-dihydro-1H-isoindole enhances its binding affinity to these enzymes, potentially altering their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of 5-Fluoro-2,3-dihydro-1H-isoindole on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Fluoro-2,3-dihydro-1H-isoindole can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 5-Fluoro-2,3-dihydro-1H-isoindole can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 5-Fluoro-2,3-dihydro-1H-isoindole exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. The fluorine atom in its structure enhances its binding affinity, leading to stronger interactions. For instance, 5-Fluoro-2,3-dihydro-1H-isoindole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-2,3-dihydro-1H-isoindole can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 5-Fluoro-2,3-dihydro-1H-isoindole is relatively stable under standard laboratory conditions. It can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 5-Fluoro-2,3-dihydro-1H-isoindole can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,3-dihydro-1H-isoindole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the toxic effects of 5-Fluoro-2,3-dihydro-1H-isoindole become pronounced. It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
5-Fluoro-2,3-dihydro-1H-isoindole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into its structure, making it more water-soluble and easier to excrete. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites. For instance, it can inhibit or activate enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain .
Transport and Distribution
The transport and distribution of 5-Fluoro-2,3-dihydro-1H-isoindole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, 5-Fluoro-2,3-dihydro-1H-isoindole can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Fluoro-2,3-dihydro-1H-isoindole is influenced by its structure and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct 5-Fluoro-2,3-dihydro-1H-isoindole to specific organelles. For example, it can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-71-1 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57584-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1368717.png)
![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)










